1-Bromo-2-(3-bromopropoxy)benzene

Übersicht

Beschreibung

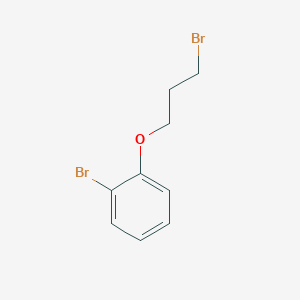

1-Bromo-2-(3-bromopropoxy)benzene is an organic compound with the molecular formula C9H10Br2O It is characterized by the presence of a benzene ring substituted with a bromine atom and a 3-bromopropoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(3-bromopropoxy)benzene can be synthesized through the reaction of 2-bromophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2-Bromophenol+1,3-DibromopropaneK2CO3,Solventthis compound

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale reactions using similar reagents and conditions as described above. The process may be optimized for yield and purity through the use of advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-2-(3-bromopropoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding phenolic or quinone derivatives.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the corresponding hydrocarbon.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of phenolic or quinone compounds.

Reduction: Formation of the corresponding hydrocarbon.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Bromo-2-(3-bromopropoxy)benzene serves as a versatile intermediate in organic synthesis. Its structure allows for various nucleophilic substitution reactions, where the bromine atoms can be replaced by other functional groups. This property is particularly useful for creating more complex organic molecules.

Synthesis Example

A common synthetic route involves the reaction of 1-bromo-2-benzene with 3-bromopropanol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone under reflux conditions.

Material Science

In material science, this compound is explored for its potential applications in developing new materials with specific properties. Its ability to form polymers through radical polymerization makes it a candidate for creating advanced materials used in coatings, adhesives, and composites.

Pharmaceutical Research

The compound's potential biological activity has made it a subject of interest in pharmaceutical research. Studies indicate that derivatives of this compound may exhibit antifungal and anticancer properties.

Case Study: Antifungal Activity

Research has demonstrated that certain derivatives possess significant antifungal activity against various strains of fungi. For example, compounds structurally related to this compound were tested against Candida species, showing promising results in inhibiting fungal growth.

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Antifungal activity | Zirngibl et al., 1988 |

| Similar compounds | Anticancer properties | KR20190015748A |

Wirkmechanismus

The mechanism of action of 1-Bromo-2-(3-bromopropoxy)benzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation and reduction reactions, the compound undergoes changes in oxidation state, leading to the formation of new functional groups.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-3-phenylpropane: Similar structure but lacks the ether linkage.

3-Bromopropyl benzene: Similar structure but with a different substitution pattern.

2-Bromo-1-(3-bromopropoxy)benzene: Positional isomer with different substitution positions.

Uniqueness: 1-Bromo-2-(3-bromopropoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of both bromine atoms and the ether linkage allows for diverse chemical transformations and applications in various fields.

Biologische Aktivität

1-Bromo-2-(3-bromopropoxy)benzene, with the chemical formula CHBrO, is a brominated aromatic compound that exhibits significant biological activity. Its structure features a phenyl group substituted with two bromine atoms and a propoxy chain, which contributes to its unique properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer effects, supported by relevant data and case studies.

- Molecular Weight : 293.98 g/mol

- CAS Number : 37136-84-8

- Molecular Formula : CHBrO

- Physical State : Solid at room temperature, typically stored in a dry environment at 2-8°C .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that brominated compounds often exhibit enhanced antimicrobial activity due to their ability to disrupt microbial membranes.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 62.5 µg/mL | |

| Escherichia coli | 125 µg/mL | |

| Bacillus cereus | 125 µg/mL | |

| Candida albicans | 250 µg/mL |

The compound's effectiveness against Gram-positive and Gram-negative bacteria suggests potential applications in developing new antimicrobial agents.

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study investigated the cytotoxic effects of this compound on human cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The results indicated:

- MCF-7 Cells : IC value of 15.0 µg/mL.

- HeLa Cells : IC value of 20.5 µg/mL.

- A549 Cells : IC value of 18.0 µg/mL.

The compound induced morphological changes typical of apoptosis, including nuclear condensation and DNA fragmentation, as observed through TUNEL assays .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The bromine substituents enhance the lipophilicity of the molecule, allowing it to integrate into microbial membranes, leading to increased permeability and cell death.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Cell Cycle Arrest : Studies suggest that it affects the G2/M phase transition in cell division, preventing cancer cells from proliferating effectively .

Eigenschaften

IUPAC Name |

1-bromo-2-(3-bromopropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2O/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREHAMWVAOBJBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80318998 | |

| Record name | 1-bromo-2-(3-bromopropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80318998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37136-84-8 | |

| Record name | 37136-84-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-2-(3-bromopropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80318998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.